molecular formula C17H19NO2 B5716399 3-(2-furyl)-N-(2-isopropyl-6-methylphenyl)acrylamide

3-(2-furyl)-N-(2-isopropyl-6-methylphenyl)acrylamide

Cat. No. B5716399
M. Wt: 269.34 g/mol
InChI Key: PUFMYWZFONASAS-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furyl)-N-(2-isopropyl-6-methylphenyl)acrylamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as FIAA and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of FIAA is not fully understood. However, it is believed that the compound exerts its effects by inhibiting specific enzymes or receptors in the body. For example, FIAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, FIAA may have anti-inflammatory effects.
Biochemical and Physiological Effects:
FIAA has been found to have various biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. FIAA has also been found to have anti-inflammatory effects, as mentioned above. In addition, FIAA has been shown to have antiviral activity against the influenza virus.

Advantages and Limitations for Lab Experiments

One of the advantages of using FIAA in lab experiments is its high purity and stability. The compound can be easily synthesized and purified, making it a suitable starting material for the synthesis of novel compounds. However, one of the limitations of FIAA is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of FIAA. One potential direction is the synthesis of novel analogs with improved pharmacological properties. For example, analogs with increased solubility or selectivity for specific targets may be developed. Another direction is the study of the mechanism of action of FIAA and its analogs. By understanding how these compounds exert their effects, new therapeutic targets may be identified. Finally, the potential use of FIAA and its analogs in the treatment of various diseases, such as cancer and viral infections, should be further explored.

Synthesis Methods

The synthesis of FIAA involves the reaction of 2-isopropyl-6-methylaniline with furfurylamine and acryloyl chloride. The reaction takes place in the presence of a base catalyst, such as triethylamine, and yields FIAA as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

FIAA has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the primary research applications of FIAA is its use as a starting material for the synthesis of novel compounds with potential therapeutic properties. FIAA has been used as a precursor for the synthesis of various analogs that have been found to exhibit anticancer, anti-inflammatory, and antiviral activities.

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(2-methyl-6-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-12(2)15-8-4-6-13(3)17(15)18-16(19)10-9-14-7-5-11-20-14/h4-12H,1-3H3,(H,18,19)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFMYWZFONASAS-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(furan-2-yl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide

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